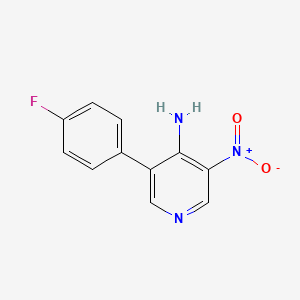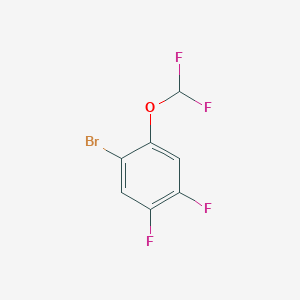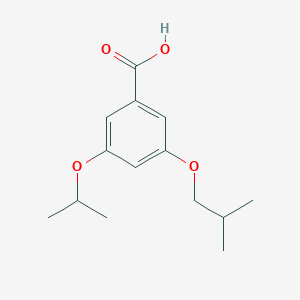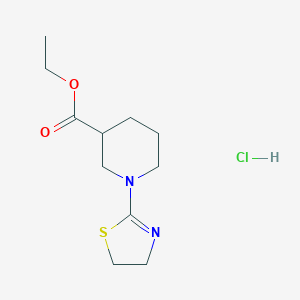![molecular formula C15H18N4O2 B1403988 tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1395493-04-5](/img/structure/B1403988.png)
tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
描述
tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring and a pyrazole ring fused together, with a tert-butyl ester group attached
作用机制
Target of Action
The primary target of this compound, also known as “2-Pyridin-2-yl-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester”, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by binding to its active site . This binding inhibits the enzyme’s function, leading to a disruption in the biosynthesis of ergosterol . The inhibition of ergosterol synthesis results in changes in the fungal cell membrane’s structure and function, leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to increased membrane fluidity and permeability, ultimately resulting in fungal cell death .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were analyzed in silico . The ADMET analysis suggests that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp .
Action Environment
生化分析
Biochemical Properties
Tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Sterol 14-alpha demethylase (CYP51), an enzyme involved in ergosterol biosynthesis in fungal cells . This interaction disrupts the formation of ergosterol, a crucial component of fungal cell membranes, leading to antifungal effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting ergosterol biosynthesis, which is essential for maintaining cell membrane integrity in fungi . This inhibition leads to cell membrane disruption and ultimately cell death. Additionally, it affects cell signaling pathways and gene expression related to ergosterol biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of Sterol 14-alpha demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The inhibition of this enzyme disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of ergosterol biosynthesis and persistent antifungal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to ergosterol biosynthesis. It interacts with enzymes such as Sterol 14-alpha demethylase (CYP51), leading to the inhibition of ergosterol production . This interaction affects metabolic flux and metabolite levels, resulting in the accumulation of toxic sterol intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its antifungal activity, as it needs to reach the site of ergosterol biosynthesis to exert its effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where Sterol 14-alpha demethylase (CYP51) is located . This localization is essential for its activity, as it allows the compound to directly interact with the enzyme and inhibit ergosterol biosynthesis. Additionally, post-translational modifications and targeting signals may direct the compound to specific compartments or organelles.
准备方法
The synthesis of tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine and pyrazole precursors, followed by their coupling under specific reaction conditions. The tert-butyl ester group is introduced through esterification reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable and cost-effective processes .
化学反应分析
tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced with other groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: Used in the development of new materials and catalysts for industrial processes
相似化合物的比较
tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can be compared with similar compounds, such as:
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: Another compound with a pyridine ring and tert-butyl groups, used in similar applications.
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: A compound with a pyrazole ring, used in synthetic chemistry.
1H-pyrazolo[3,4-b]pyridine derivatives: Compounds with similar ring structures, used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
tert-butyl 2-pyridin-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)18-8-11-9-19(17-12(11)10-18)13-6-4-5-7-16-13/h4-7,9H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNXMJXYNONWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856744 | |
| Record name | tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-04-5 | |
| Record name | tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene](/img/structure/B1403912.png)
![1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1403913.png)

![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)
![2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene](/img/structure/B1403920.png)
![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)


![(R)-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B1403924.png)

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)
